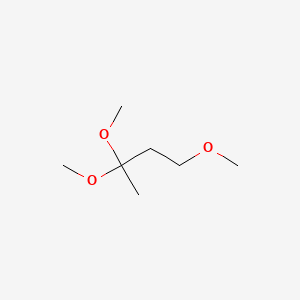

1,3,3-Trimethoxybutane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,3-trimethoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3/c1-7(9-3,10-4)5-6-8-2/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIQSNTFKLAYVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216273 | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6607-66-5 | |

| Record name | 1,3,3-Trimethoxybutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6607-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006607665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybutan-2-one-dimethylacetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxybutan-2-one-dimethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.869 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,3-Trimethoxybutane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSR464P76K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1,3,3-Trimethoxybutane

An In-depth Technical Guide to 1,3,3-Trimethoxybutane: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 6607-66-5), a versatile ketal and ether compound. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectroscopic signatures, and chemical reactivity of this molecule. We will explore its critical role as a carbonyl protecting group and its utility as a key synthetic intermediate, most notably in the production of pharmaceuticals like the antiretroviral agent Nevirapine. The guide includes detailed, field-proven experimental protocols for its synthesis and deprotection, underpinned by mechanistic insights and safety considerations to ensure both efficacy and operational safety in a laboratory setting.

Core Molecular Identity and Physicochemical Profile

This compound, also known by its synonym 4-methoxybutan-2-one dimethyl acetal, is a unique acyclic ketal that also incorporates an ether functional group.[1][2] This dual functionality dictates its chemical behavior, rendering it stable under basic and nucleophilic conditions while being sensitive to acid.[3] Its physical state as a colorless liquid with a fragrant odor makes it amenable to various applications in organic synthesis as a reagent, intermediate, or solvent.[3][4]

Key Identifiers

-

IUPAC Name : this compound

-

Synonyms : 4-Methoxy-2-butanone dimethyl acetal, Butane, 1,3,3-trimethoxy-[1][5]

-

Molecular Formula : C₇H₁₆O₃[1]

-

Molecular Weight : 148.20 g/mol [2]

-

SMILES : COCCC(C)(OC)OC[6]

Physicochemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless liquid | [3][4] |

| Odor | Fragrant | [3][4] |

| Density | 0.94 g/mL at 25 °C | [6][7] |

| Boiling Point | 61-63 °C at 20 mmHg | [6][7] |

| Refractive Index (n²⁰/D) | 1.41 | [6][7] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [6] |

| Vapor Pressure | 3.06 mmHg at 25 °C | [3][4] |

Spectroscopic and Structural Characterization

Correctly identifying and confirming the purity of this compound is critical. The following section details its expected spectroscopic signature.

-

Infrared (IR) Spectroscopy : The IR spectrum, available from the NIST Chemistry WebBook, is characterized by the absence of a strong carbonyl (C=O) stretch (typically ~1715 cm⁻¹), confirming the presence of the ketal.[8] Dominant features include strong C-O stretching bands in the 1050-1150 cm⁻¹ region, characteristic of the ether and ketal functionalities, and C-H stretching bands just below 3000 cm⁻¹.

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry data is also available from NIST.[8] The fragmentation pattern would be expected to show a prominent peak corresponding to the loss of a methoxy group (-OCH₃) from the molecular ion, a characteristic fragmentation pathway for ketals.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Based on the structure, the proton NMR spectrum is predicted to show four distinct signals:

-

A singlet at ~1.2-1.3 ppm, integrating to 3H, for the methyl group protons (C1).

-

A triplet at ~1.8-2.0 ppm, integrating to 2H, for the methylene protons adjacent to the ketal carbon (C2).

-

A singlet at ~3.1-3.2 ppm, integrating to 6H, for the two equivalent methoxy groups of the ketal (C3').

-

A singlet at ~3.3 ppm, integrating to 3H, for the methoxy group of the ether (C4'), coupled to a triplet for the adjacent methylene group at ~3.5-3.6 ppm (C4).

-

-

¹³C NMR : The carbon NMR spectrum is predicted to display seven distinct resonances corresponding to each carbon atom in the molecule, with the ketal carbon (C3) appearing significantly downfield around 100 ppm.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its ketal and ether groups. Its primary utility in modern organic synthesis stems from the stability of the ketal moiety under non-acidic conditions.

Role as a Carbonyl Protecting Group

In multistep syntheses, it is often necessary to prevent a ketone from reacting with nucleophiles or bases while another functional group is being modified. This compound's precursor, 4,4-dimethoxy-2-butanone, can be seen as a protected form of the highly reactive β-ketoaldehyde, butan-3-onal. The ketal functional group itself is an excellent protecting group for ketones.[1] It is inert to strong bases, organometallic reagents (e.g., Grignard reagents), and reducing agents like lithium aluminum hydride.[2][3] This allows for selective reactions elsewhere in a molecule.

The protection and deprotection sequence is a cornerstone of its application.

Caption: General workflow for using a ketal as a protecting group.

The deprotection is readily achieved by hydrolysis with dilute aqueous acid, which regenerates the original ketone.[9][10] This acid-lability is the key to its function as a temporary mask for the carbonyl group.

Intermediate in Heterocyclic and Aromatic Synthesis

The precursor, 4,4-dimethoxy-2-butanone, serves as a versatile 1,3-dielectrophilic building block.[4] It can react with various dinucleophiles to construct heterocyclic rings. For instance, reaction with hydrazines yields pyrazoles, a common scaffold in pharmaceuticals.[4][11] Furthermore, it has been used in reactions with Grignard reagents followed by acid-catalyzed cyclization and aromatization to synthesize substituted naphthalenes and toluenes.[4]

Key Application in Pharmaceutical Synthesis: Nevirapine

A significant industrial application demonstrating the importance of this chemical scaffold is its use as a key intermediate in the synthesis of Nevirapine .[12] Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. The synthesis utilizes 4,4-dimethoxy-2-butanone as a C4 synthon that ultimately forms part of the central diazepine ring of the drug.

Caption: Simplified synthetic pathway to Nevirapine highlighting the role of the C4 building block.

This application underscores the value of this compound and its precursors to the pharmaceutical industry, providing an efficient route to complex molecular architectures.[12]

Recommended Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and manipulation. Standard laboratory safety practices should always be followed.

Protocol: Synthesis of this compound

This procedure details the acid-catalyzed ketalization of the precursor ketone.

Materials:

-

4,4-Dimethoxy-2-butanone (1.0 eq)

-

Methanol (anhydrous, 3.0 eq)

-

p-Toluenesulfonic acid (p-TsOH, 0.02 eq, catalyst)

-

Toluene (as solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4,4-dimethoxy-2-butanone, methanol, and toluene.

-

Add the catalytic amount of p-TsOH to the mixture.

-

Heat the reaction mixture to reflux. Water generated during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine, then dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Protocol: Deprotection (Hydrolysis) of the Ketal

This general protocol regenerates the carbonyl group from the ketal.

Materials:

-

This compound (or a substrate containing the ketal)

-

Acetone or Tetrahydrofuran (THF) as a co-solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate or Diethyl ether for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the ketal-containing compound in acetone or THF.

-

Add 1M HCl solution dropwise while stirring at room temperature.

-

Monitor the reaction by TLC. The hydrolysis is typically rapid (30 minutes to a few hours).

-

Once the reaction is complete, carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with ethyl acetate or diethyl ether (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the deprotected ketone product.

Safety and Handling

This compound is a flammable liquid and vapor (GHS Hazard H226).[6]

-

Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Use in a well-ventilated area or under a fume hood. Avoid breathing vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

-

Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical for synthetic chemists. Its well-defined physicochemical properties, predictable reactivity, and stability under basic conditions make it an ideal carbonyl protecting group and a useful intermediate. Its demonstrated role in the synthesis of complex pharmaceuticals like Nevirapine highlights its significance in drug development and medicinal chemistry. The protocols and data provided in this guide offer a robust foundation for the successful application of this compound in a research and development setting.

References

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Various Authors. (2019). acetals and ketals as protecting groups. YouTube. Retrieved from [Link]

-

JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. JoVE. Retrieved from [Link]

-

ChemBK. (2024). This compound - Physico-chemical Properties. ChemBK. Retrieved from [Link]

-

Norris, R. O., Verbanc, J. J., & Hennion, G. F. (1950). Desaturation Products from this compound. Journal of the American Chemical Society. Retrieved from [Link]

-

Ila, H., & Junjappa, H. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene. Organic & Medicinal Chemistry International Journal. Retrieved from [Link]

-

PubChem. (n.d.). 1,1,3-Trimethoxybutane. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 6607-66-5). Cheméo. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 4,4-Dimethoxy-2-butanone. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Butanone, 4,4-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. This compound 97 6607-66-5 [sigmaaldrich.com]

- 6. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 7. 4,4-Dimethoxy-2-butanone | C6H12O3 | CID 228548 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [webbook.nist.gov]

- 9. youtube.com [youtube.com]

- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 11. 4,4-ジメトキシ-2-ブタノン technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Page loading... [guidechem.com]

Introduction: The Strategic Value of 1,3,3-Trimethoxybutane

An In-depth Technical Guide to the Synthesis and Preparation of 1,3,3-Trimethoxybutane

This compound (CAS No: 6607-66-5), also known as 4-methoxybutan-2-one dimethyl acetal, is a protected form of 4-methoxybutan-2-one.[1] As a functionalized acetal, it serves as a valuable building block in organic synthesis. The presence of multiple methoxy groups offers differential reactivity, with the acetal group providing a stable protecting group for a ketone functionality while the ether linkage remains available for other transformations. This structure is particularly useful in the synthesis of complex molecules where controlled, stepwise introduction of functionality is paramount. This guide provides a comprehensive overview of a robust laboratory-scale synthesis, focusing on the underlying chemical principles, a detailed experimental protocol, and essential safety considerations.

Core Synthesis Principle: Lewis Acid-Catalyzed Acetal Addition to an Enol Ether

The most direct and efficient route to this compound involves the reaction between methyl vinyl ether and dimethoxymethane. This transformation is a classic example of an acid-catalyzed addition to an electron-rich alkene.

Mechanism of Action:

The reaction is typically catalyzed by a Lewis acid, such as Boron Trifluoride Etherate (BF₃·OEt₂). The catalyst's role is to activate the acetal, making it a more potent electrophile for the subsequent reaction with the enol ether.[2][3]

-

Activation of the Acetal: The Lewis acid (BF₃) coordinates to one of the oxygen atoms of dimethoxymethane. This coordination polarizes the C-O bond, facilitating its cleavage.

-

Formation of an Oxocarbenium Ion: The activated complex fragments to generate a highly reactive methoxymethyl oxocarbenium ion (CH₃OCH₂⁺) and a [BF₃(OCH₃)]⁻ complex.

-

Nucleophilic Attack: The electron-rich double bond of methyl vinyl ether acts as the nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-carbon bond and generates a new carbocation intermediate, stabilized by the adjacent ether oxygen.

-

Termination/Methanolysis: The reaction is terminated by the attack of a methoxy group (from the [BF₃(OCH₃)]⁻ complex or methanol present in the reaction) on the carbocation, regenerating the acetal functionality at the newly formed end of the chain and releasing the catalyst.

This mechanistic pathway ensures a regioselective addition, yielding the desired this compound structure.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [1][4] |

| Molecular Weight | 148.20 g/mol | [1][4] |

| CAS Number | 6607-66-5 | [1] |

| Appearance | Colorless Liquid (Expected) | - |

| Boiling Point | ~160-162 °C (Predicted) | - |

| Density | ~0.93 g/cm³ (Predicted) | - |

| ¹H NMR | Expected complex multiplets. | [4] |

| ¹³C NMR | Expected distinct signals for each of the 7 carbons. | [4] |

| IR Spectrum | Strong C-O stretching bands (~1050-1150 cm⁻¹). C-H stretching (~2800-3000 cm⁻¹). | [1] |

| Mass Spectrum (EI) | Key fragments expected at m/z corresponding to loss of methoxy groups. | [1] |

Detailed Experimental Protocol

This protocol details a laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood.

Reagents and Materials:

| Reagent | CAS No. | M.W. | Amount | Moles | Notes |

| Dimethoxymethane | 109-87-5 | 76.09 | 114.1 g (132 mL) | 1.50 | Reagent, used in excess |

| Methyl vinyl ether | 107-25-5 | 58.08 | 29.1 g | 0.50 | Extremely flammable gas/liquid.[5] |

| Boron Trifluoride Etherate | 109-63-7 | 141.93 | 1.4 g (1.2 mL) | 0.01 | Catalyst, corrosive and water-reactive.[6] |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | 200 mL | - | Solvent for extraction |

| Saturated NaHCO₃ (aq.) | 144-55-8 | 84.01 | 100 mL | - | For quenching |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | 50 mL | - | For washing |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - | Drying agent |

Experimental Workflow:

Step-by-Step Procedure:

-

Reactor Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet. Ensure the apparatus is flame-dried and under a positive pressure of dry nitrogen.

-

Initial Charging: Charge the flask with dimethoxymethane (132 mL, 1.50 mol). Begin stirring and cool the flask to 0°C using an ice-water bath.

-

Catalyst Addition: Once the solvent is at 0°C, add boron trifluoride etherate (1.2 mL, 0.01 mol) to the stirred solution via syringe.

-

Substrate Addition: Add methyl vinyl ether (29.1 g, 0.50 mol) to the dropping funnel. Add the methyl vinyl ether dropwise to the reaction flask over approximately 45-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0°C for an additional 2 hours. The reaction progress can be monitored by taking small aliquots and analyzing them via GC-MS or TLC (if a suitable stain is used).

-

Work-up - Quenching: Slowly and carefully pour the cold reaction mixture into a beaker containing 100 mL of saturated aqueous sodium bicarbonate solution with vigorous stirring to quench the catalyst. Caution: This may cause gas evolution.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Work-up - Washing & Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Safety, Handling, and Hazard Mitigation

The synthesis of this compound involves several hazardous materials requiring strict adherence to safety protocols.[7]

Hazard Summary of Key Chemicals:

| Chemical | GHS Pictograms | Key Hazards |

| This compound | flammable, harmful, irritant | Flammable liquid and vapor, Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4][7] |

| Methyl Vinyl Ether | flammable, gas under pressure | Extremely flammable gas, Contains gas under pressure; may explode if heated.[5] |

| Dimethoxymethane | flammable | Highly flammable liquid and vapor, May form explosive peroxides.[8] |

| Boron Trifluoride Etherate | corrosive, flammable, irritant | Corrosive, reacts violently with water, causes severe skin burns and eye damage.[6] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. Ensure an emergency safety shower and eyewash station are immediately accessible.

Handling Precautions:

-

Inert Atmosphere: The reaction is sensitive to moisture and should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Ventilation: All operations must be performed inside a certified chemical fume hood to avoid inhalation of volatile and toxic fumes.[9]

-

Temperature Control: The exothermic nature of the reaction requires careful temperature management, especially during the addition of methyl vinyl ether.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.

By adhering to this guide, researchers and drug development professionals can safely and efficiently prepare this compound, leveraging its synthetic potential for advanced chemical applications.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24994, 1,1,3-Trimethoxybutane. Retrieved from [Link]

-

NIST (National Institute of Standards and Technology). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

-

Lipshutz, B. H., & Sengupta, S. (1992). Organocuprates. Organic Reactions, 41, 135-631. (Note: While not a direct synthesis, this reference discusses the role of BF₃·OEt₂ in related organometallic reactions, highlighting its utility as a Lewis acid). Available from: [Link] (General context for BF3 use)

-

Wikipedia. (n.d.). Methyl vinyl ether. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Boron trifluoride etherate in organic synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Vinyl Methyl Ether. Retrieved from [Link]

-

MedCrave. (2019). Boron trifluoride etherate in organic synthesis. MOJ Bioorganic & Organic Chemistry, 3(1), 1-13. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of vinyl methyl ether. Retrieved from [Link]

- The Role of 1,3,5-Trimethoxybenzene in Modern Organic Synthesis. (n.d.).

-

New Jersey Department of Health. (2007). Hazardous Substance Fact Sheet: Vinyl Methyl Ether. Retrieved from [Link]

- Google Patents. (2016). US9346727B2 - Process for the production of pure methylal.

-

Royal Society of Chemistry. (2016). A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. Chemical Communications. Retrieved from [Link]

-

Shandong Heyi Gas Co., Ltd. (2023). Boron Trifluoride Etherate in Organic Synthesis. Retrieved from [Link]

-

New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: 1,1-Dimethoxyethane. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H16O3). Retrieved from [Link]

-

Royal Society of Chemistry Publishing. (2016). A single-step acid catalyzed reaction for rapid assembly of NH-1,2,3-triazoles. Chemical Communications. Retrieved from [Link]

-

Carl Roth. (2021). Safety Data Sheet: 3-Methoxy-3-methyl-1-butanol. Retrieved from [Link]

- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (2021). Retrieved from a university research portal (Note: General context).

-

Scientific Polymer Products, Inc. (2020). Safety Data Sheet for Methyl vinyl ether/maleic acid copolymer. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHOXYMETHANE. Retrieved from [Link]

-

Airgas. (2016). Safety Data Sheet for Flammable Gas Mixture. Retrieved from [Link]

-

Vedantu. (n.d.). HBr reacts with CH2CHOCH3 under anhydrous conditions. Retrieved from [Link]

- Google Patents. (1994). DE4315047B4 - Process for the preparation of 3-methoxybutanol and butanol from crotonaldehyde.

-

Beilstein Journals. (2017). Mechanochemical synthesis of small organic molecules. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Spiro[4.5]decan-1-one, 4-methoxy. Retrieved from [Link]

-

National Institutes of Health. (2010). Transition Metal-Free Catalytic Synthesis of 1,5-Diaryl-1,2,3-Triazoles. Angewandte Chemie International Edition. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 542483, 1,2,4-Trimethoxybutane. Retrieved from [Link]

-

National Institutes of Health. (2023). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules. Frontiers in Chemistry. Retrieved from [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. Boron Trifluoride Etherate in Organic Synthesis - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]

- 4. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl vinyl ether - Wikipedia [en.wikipedia.org]

- 6. Boron trifluoride etherate--Chemical properties & Reactivity_Chemicalbook [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. nj.gov [nj.gov]

An In-depth Technical Guide to 1,3,3-Trimethoxybutane: Structure, Synthesis, and Applications for the Research Scientist

This guide provides a comprehensive technical overview of 1,3,3-trimethoxybutane, a versatile acetal with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, spectroscopic profile, synthesis, and key applications, grounding all claims in authoritative references.

Introduction: Unveiling this compound

This compound, also known by its synonym 4-methoxy-2-butanone dimethyl acetal, is an organic compound featuring a butane backbone substituted with three methoxy groups.[1][2] Two of these methoxy groups form a dimethyl acetal (or ketal) at the C3 position, while the third is an ether linkage at the C1 position. This unique arrangement of functional groups—a protected ketone and an ether—renders it a valuable building block and intermediate in multi-step organic syntheses.[2] Its stability under basic conditions, a hallmark of the acetal protecting group, allows for selective chemical transformations at other sites within a molecule.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental identity of a chemical compound lies in its structure and physical characteristics. These properties dictate its behavior in a reaction environment and are crucial for its purification and handling.

Molecular Formula and Structure

The molecular formula for this compound is C₇H₁₆O₃ .[1][5] Its structure consists of a four-carbon chain. The C3 carbon is bonded to a methyl group and two methoxy groups, forming a ketal. The C1 carbon is bonded to a third methoxy group, forming an ether.

Key Structural Features:

-

Acetal (Ketal) Group: The geminal dimethoxy groups at C3 serve as a protecting group for a ketone. This group is stable to nucleophiles and bases but can be readily removed under acidic conditions to reveal the parent carbonyl.[3][4][6]

-

Ether Group: The methoxy group at C1 is a stable ether linkage, generally unreactive under many common synthetic conditions.

-

Chiral Center: It is important to note that the isomeric compound, 1,1,3-trimethoxybutane, possesses a chiral center at the C3 position.[7] However, the subject of this guide, this compound, is achiral.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 6607-66-5 | [1] |

| Appearance | Colorless liquid | [2] |

| Density | 0.94 g/mL at 25 °C | [8] |

| Boiling Point | 61-63 °C at 20 mmHg | [8] |

| Refractive Index (n20/D) | 1.41 | [8] |

| Flash Point | 46 °C (114.8 °F) - closed cup |

Synthesis of this compound

The synthesis of acetals and ketals is a cornerstone of organic chemistry, primarily for the protection of carbonyl functionalities. The preparation of this compound can be logically approached through the acid-catalyzed reaction of its parent ketone, 4-methoxy-2-butanone, with methanol or a methanol equivalent like trimethyl orthoformate.

Conceptual Synthetic Pathway

The formation of an acetal from a ketone is an equilibrium process that is typically driven to completion by the removal of water.[9] The general mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, dehydration, and a second nucleophilic attack by the alcohol.

Caption: Generalized mechanism for acid-catalyzed acetal formation.

Experimental Protocol: A Representative Procedure

Objective: To synthesize this compound from 4-methoxy-2-butanone.

Reagents & Equipment:

-

4-Methoxy-2-butanone

-

Trimethyl orthoformate

-

Methanol (anhydrous)

-

Bismuth(III) triflate (Bi(OTf)₃) or p-Toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium carbonate (Na₂CO₃) or triethylamine (Et₃N) for quenching

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser (if heating is required)

-

Standard glassware for workup and distillation

Procedure:

-

To a stirred solution of 4-methoxy-2-butanone (1.0 equiv) in anhydrous methanol (5-10 equiv), add trimethyl orthoformate (1.5 equiv).

-

Add a catalytic amount of an acid catalyst, such as bismuth triflate (0.1 mol %) or p-toluenesulfonic acid (1-2 mol %).[10]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed. Gentle heating may be required to accelerate the reaction.

-

Upon completion, quench the reaction by adding a mild base, such as anhydrous sodium carbonate or triethylamine, to neutralize the acid catalyst.

-

Remove the bulk of the methanol and other volatiles under reduced pressure using a rotary evaporator.

-

Dilute the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Analysis

Characterization of the molecular structure is unequivocally achieved through spectroscopic methods. Below is an interpretation of the expected spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different proton environments and their connectivity. For this compound, the following signals are expected:

-

A singlet (3H): Corresponding to the methyl group at C4.

-

A singlet (6H): Corresponding to the two equivalent methoxy groups of the acetal at C3.

-

A singlet (3H): Corresponding to the methoxy group of the ether at C1.

-

A triplet (2H): Corresponding to the methylene group at C2, coupled to the C1 methylene protons.

-

A triplet (2H): Corresponding to the methylene group at C1, coupled to the C2 methylene protons.

Note: Actual chemical shifts and coupling constants would need to be determined from an experimental spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Quaternary Carbon (C3): The acetal carbon will appear significantly downfield, typically in the 90-110 ppm range.[12]

-

Methoxy Carbons: Three distinct signals for the methoxy carbons are expected, likely in the 50-60 ppm range.

-

Methylene Carbons (C1, C2): Two signals for the methylene carbons.

-

Methyl Carbon (C4): A signal for the terminal methyl group, appearing furthest upfield.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the presence of specific functional groups. For this compound, the key feature would be the absence of a strong absorption band in the carbonyl region (typically ~1715 cm⁻¹), confirming the conversion of the ketone to the acetal. Prominent peaks would include:

-

C-H stretching: Just below 3000 cm⁻¹ for the sp³ hybridized carbons.

-

C-O stretching: Strong, characteristic bands in the 1050-1250 cm⁻¹ region, indicative of the ether and acetal groups.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 148. A prominent fragmentation pathway for acetals is the loss of a methoxy group (-OCH₃) to form a stable oxocarbenium ion, which would result in a significant peak at m/z = 117 (M-31).

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the robust nature of the acetal and ether functionalities under a variety of conditions, particularly those involving bases and nucleophiles.

Role as a Protecting Group

The primary application of the acetal moiety is the protection of a ketone. In a complex molecule containing a ketone and another functional group sensitive to basic or nucleophilic conditions (e.g., an ester that needs to be reduced), the ketone can be protected as the dimethyl acetal.[3][4][6] After performing the desired reaction on the other functional group, the ketone can be regenerated by simple hydrolysis with aqueous acid.[6]

Caption: Acetal protection in a multi-step synthesis workflow.

Precursor to Heterocyclic Compounds

While direct applications of this compound are sparsely documented in recent literature, its structural isomer and synthetic precursor, 4,4-dimethoxy-2-butanone, is a key intermediate in the synthesis of important pharmaceutical and agrochemical compounds. For instance, it is used in the preparation of pyrimidines and pyrazoles.[13] This suggests that this compound could serve as a masked 1,3-dielectrophilic building block for the synthesis of various heterocyclic systems, a common scaffold in drug molecules.

Potential in Drug Development

The incorporation of acetal-containing fragments is a known strategy in medicinal chemistry. Chiral N,N-acetals, for example, are components of several bioactive drugs.[14] While this compound itself is achiral, its reactivity can be harnessed to construct more complex chiral molecules. Its role as a stable, non-polar fragment can also be utilized to modify the pharmacokinetic properties of a lead compound, such as its lipophilicity and metabolic stability.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure laboratory safety.

-

Hazards: this compound is a flammable liquid.[2] Appropriate precautions should be taken to avoid sources of ignition.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. Its primary value lies in the dimethyl acetal functionality, which serves as a robust protecting group for a ketone. While direct, named applications in high-profile drug syntheses are not extensively documented, its potential as a versatile intermediate for constructing complex organic molecules, particularly heterocycles, is clear. For the research scientist, this compound represents a valuable tool for the strategic manipulation of functional groups in the pursuit of novel chemical entities.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 81084, this compound. [Link]

-

ChemBK. This compound. [Link]

-

JoVE (Journal of Visualized Experiments). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

-

Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]

-

NIST Chemistry WebBook. This compound. [Link]

- Carruthers, W. Some Modern Methods of Organic Synthesis. Cambridge University Press.

-

ScienceDaily. New method for asymmetric N,N-acetal synthesis promises advances in drug development. [Link]

-

Wikipedia. Acetal. [Link]

-

Organic Syntheses. Spiro[4.5]decan-1-one, 4-methoxy-. [Link]

-

R. Kumar, D. Kumar, A. K. Chakraborti. Perchloric acid adsorbed on silica gel is an extremely efficient, inexpensive, and reusable catalyst for the protection of aldehydes and ketones and the subsequent deprotection. Synthesis2007 , 299-303. [Link]

-

D. Ding, L. Xu, Y. Wei. The Synthesis of α-Keto Acetals from Terminal Alkynes and Alcohols via Synergistic Interaction of Organoselenium Catalysis and Electrochemical Oxidation. The Journal of Organic Chemistry2022 , 87, 4912-4917. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

C. A. MacKENZIE, J. H. STOCKER. PREPARATION OF KETALS. A REACTION MECHANISM. The Journal of Organic Chemistry1955 , 20, 1695-1701. [Link]

-

Organic Syntheses. METHYL n-AMYL KETONE. [Link]

-

G. R. Fulmer, et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics2010 , 29, 2176–2179. [Link]

-

H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry1997 , 62, 7512-7515. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

Organic Syntheses. tributyl[(methoxymethoxy)methyl]stannane. [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. chembk.com [chembk.com]

- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 5. PubChemLite - this compound (C7H16O3) [pubchemlite.lcsb.uni.lu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Acetal - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sciencedaily.com [sciencedaily.com]

The Spectroscopic Signature of 1,3,3-Trimethoxybutane: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1,3,3-trimethoxybutane (CAS No: 6607-66-5), a key organic compound with applications in synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Our approach emphasizes the causal relationships behind the spectral features, ensuring a thorough understanding of the molecule's structural and electronic properties.

Introduction

This compound, with the chemical formula C₇H₁₆O₃ and a molecular weight of 148.20 g/mol , is a trimethoxy ether derivative of butane.[1][2] Its structure, featuring a terminal methoxy group and a geminal dimethoxy group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and mass spectra is crucial for its unambiguous identification, purity assessment, and understanding its role in chemical reactions. This guide will dissect each of these spectroscopic techniques, presenting a detailed analysis of the experimental and predicted data.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are directly correlated with its spectral output. The presence of four distinct carbon environments and five unique proton environments dictates the complexity of its NMR spectra. The C-O ether linkages and C-H bonds are the primary contributors to its infrared absorption profile. Finally, the molecule's fragmentation pattern in mass spectrometry provides valuable insights into its stability and the relative strengths of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

The proton NMR spectrum is anticipated to show five distinct signals, corresponding to the five non-equivalent sets of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (CH₃) | ~1.2 | Singlet | 3H |

| H-4 (CH₂) | ~1.9 | Triplet | 2H |

| H-5 (CH₂) | ~3.4 | Triplet | 2H |

| H-6 (OCH₃) | ~3.3 | Singlet | 3H |

| H-3, H-3' (2 x OCH₃) | ~3.2 | Singlet | 6H |

The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms. The methylene protons at the C-4 and C-5 positions are expected to exhibit a triplet splitting pattern due to coupling with each other.

¹³C NMR (Predicted)

The carbon NMR spectrum is predicted to display six distinct signals, reflecting the six unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (CH₃) | ~25 |

| C-2 (C) | ~100 |

| C-3, C-3' (2 x OCH₃) | ~49 |

| C-4 (CH₂) | ~40 |

| C-5 (CH₂) | ~60 |

| C-6 (OCH₃) | ~59 |

The quaternary carbon (C-2) is expected to be the most downfield-shifted carbon atom due to the direct attachment of two oxygen atoms.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to C-H and C-O bond vibrations. The experimental data presented here is sourced from the NIST Chemistry WebBook.[1]

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| 2950 - 2850 | C-H Stretch | Alkanes |

| 1470 - 1450 | C-H Bend | Alkanes |

| 1380 - 1365 | C-H Rock | CH₃ |

| 1250 - 1000 | C-O Stretch | Ethers |

The absence of a strong absorption band in the 1750-1700 cm⁻¹ region confirms the absence of any carbonyl functionalities, which is consistent with the structure of this compound. Similarly, the lack of a broad absorption in the 3500-3200 cm⁻¹ range indicates the absence of hydroxyl groups.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound provides critical information for confirming its molecular weight and elucidating its fragmentation pathways. The data presented is from the NIST Chemistry WebBook.[1]

Key Spectral Features:

-

Molecular Ion (M⁺): While the molecular ion peak at m/z 148 is expected, it may be of low abundance or absent in the EI spectrum due to the lability of the molecule.

-

Base Peak: The most intense peak in the spectrum, the base peak, is often a result of a stable fragment ion.

-

Major Fragments: The fragmentation of this compound is dominated by the cleavage of C-O and C-C bonds, leading to the formation of characteristic fragment ions.

Proposed Fragmentation Pathway:

A primary fragmentation event involves the loss of a methoxy radical (•OCH₃) from the molecular ion to form a stable oxonium ion. Subsequent fragmentations can involve the loss of neutral molecules such as methanol (CH₃OH) or formaldehyde (CH₂O).

| m/z | Proposed Fragment | Notes |

| 117 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 89 | [M - C₃H₇O]⁺ | Cleavage of the butyl chain |

| 75 | [CH(OCH₃)₂]⁺ | Stable oxonium ion |

| 59 | [C₃H₇O]⁺ | Propoxy cation |

| 45 | [CH₂OCH₃]⁺ | Methoxymethyl cation |

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a robust framework for its characterization. The predicted NMR data, in conjunction with the experimental IR and mass spectra, offers a detailed and self-validating system for the identification and structural elucidation of this important chemical compound. The causality-driven explanations of the spectral features aim to provide researchers with a deeper understanding of the molecule's properties, thereby facilitating its effective use in various scientific applications.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1,3,3-Trimethoxybutane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3,3-trimethoxybutane, a key intermediate and solvent in various chemical syntheses. In the absence of extensive published empirical data, this document pioneers a dual approach: a theoretical prediction of solubility based on Hansen Solubility Parameters (HSP) and a detailed, self-validating experimental protocol for the quantitative determination of its solubility in a range of common organic solvents. This guide is designed to empower researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize this compound in their work, ensuring predictable and reproducible outcomes.

Introduction: Understanding this compound

This compound (CAS No. 6607-66-5) is a colorless liquid with the chemical formula C₇H₁₆O₃.[1][2][3] Structurally, it is a ketal, which imparts a unique combination of stability and reactivity, making it a valuable component in organic synthesis.[1] Its primary applications include acting as a protecting group for ketones and as a precursor in the synthesis of more complex molecules.[4] A thorough understanding of its solubility is paramount for its effective use, influencing reaction kinetics, purification processes, and formulation development.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 148.20 g/mol | [1] |

| Density | 0.94 g/mL at 25 °C | [1] |

| Boiling Point | 61-63 °C at 20 mmHg | [1] |

| Flash Point | 46 °C (114.8 °F) | [1] |

| Refractive Index | n20/D 1.41 | [1] |

Theoretical Prediction of Solubility: A Hansen Solubility Parameter (HSP) Approach

In the absence of direct experimental data, the principle of "like dissolves like" provides a strong theoretical foundation for predicting solubility.[5] The Hansen Solubility Parameter (HSP) model offers a quantitative evolution of this principle by deconstructing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The closer the HSP values (δd, δp, δh) of a solute and a solvent are, the more likely they are to be miscible.[1][6]

Estimated Hansen Solubility Parameters for this compound

Due to the lack of experimentally determined HSP values for this compound, we can estimate them based on its molecular structure. The presence of ether linkages suggests moderate polar (δp) and hydrogen bonding (δh) components, while its alkyl backbone contributes to the dispersion (δd) component.

Predicted Miscibility:

Based on these estimations, this compound is predicted to be readily miscible with a range of common organic solvents.

-

High Miscibility Predicted: Solvents with balanced HSPs, such as other ethers (e.g., diethyl ether, tetrahydrofuran), ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).

-

Moderate Miscibility Predicted: Alcohols (e.g., methanol, ethanol, isopropanol) due to their strong hydrogen bonding character, and non-polar aromatic hydrocarbons (e.g., toluene, benzene).

-

Low Miscibility Predicted: Highly polar, protic solvents like water and highly non-polar aliphatic hydrocarbons (e.g., hexane, heptane).

The following table provides a qualitative prediction of the solubility of this compound in various common organic solvents based on the principles of HSP.

| Solvent | Predicted Solubility | Rationale |

| Alcohols | ||

| Methanol | Good | Polar nature and hydrogen bonding capability. |

| Ethanol | Good | Similar to methanol. |

| Isopropanol | Good | Similar to methanol and ethanol. |

| Ketones | ||

| Acetone | Excellent | Similar polarity and functional groups. |

| Methyl Ethyl Ketone | Excellent | Similar to acetone. |

| Esters | ||

| Ethyl Acetate | Excellent | Similar polarity. |

| Ethers | ||

| Diethyl Ether | Excellent | "Like dissolves like" principle, both are ethers. |

| Tetrahydrofuran (THF) | Excellent | Cyclic ether with similar properties. |

| Aromatic Hydrocarbons | ||

| Toluene | Good | Moderate polarity. |

| Benzene | Good | Similar to toluene. |

| Halogenated Solvents | ||

| Dichloromethane | Good | Polar aprotic solvent. |

| Chloroform | Good | Similar to dichloromethane. |

| Aliphatic Hydrocarbons | ||

| Hexane | Poor to Moderate | Low polarity. |

| Heptane | Poor to Moderate | Similar to hexane. |

| Polar Aprotic Solvents | ||

| Acetonitrile | Good | Polar nature. |

| Dimethylformamide (DMF) | Good | Highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | Good | Highly polar aprotic solvent. |

| Water | ||

| Water | Poor | Significant difference in polarity and hydrogen bonding. |

Experimental Protocol for the Determination of Solubility

To validate the theoretical predictions and provide quantitative data, a robust experimental protocol is essential. The following methodology is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

-

Calibrated pipettes and syringes

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh a known amount of this compound into a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Ensure an excess of the solute is present to achieve saturation. A good starting point is to add solute until a small amount of undissolved material is visible at the bottom of the vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a standard temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow any undissolved material to settle.

-

If necessary, centrifuge the vials at a low speed to facilitate the separation of the solid and liquid phases.

-

-

Sampling:

-

Carefully extract an aliquot of the clear supernatant using a calibrated syringe or pipette. Take care not to disturb the undissolved solid.

-

-

Quantitative Analysis:

-

Accurately dilute the aliquot with a known volume of a suitable solvent.

-

Analyze the diluted sample using a pre-calibrated analytical method, such as GC-FID, to determine the concentration of this compound.

-

-

Data Calculation and Reporting:

-

Calculate the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

-

Self-Validating System and Causality

-

Equilibrium Confirmation: The extended equilibration time with continuous agitation is crucial to ensure that the solvent is truly saturated with the solute, representing the thermodynamic solubility limit.

-

Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent. This ensures that the measured solubility is specific to the reported temperature.

-

Quantitative Analysis: The use of a calibrated analytical instrument like a GC-FID provides a precise and accurate measurement of the solute concentration in the saturated solution, moving beyond qualitative observations.

-

Replication: Performing the experiment in triplicate allows for the calculation of standard deviation, providing a measure of the precision and reliability of the results.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[1] Always work in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information.[7][8]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By combining theoretical predictions based on Hansen Solubility Parameters with a robust and self-validating experimental protocol, researchers can confidently and accurately determine its solubility for their specific applications. This foundational knowledge is critical for optimizing reaction conditions, developing effective purification strategies, and formulating new products in the fields of chemical synthesis and drug development.

References

-

Testing the Solubility of Common Liquid Solvents. Education.com. [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

This compound. NIST WebBook. [Link]

-

Butane, 1,1,3-trimethoxy-. NIST WebBook. [Link]

-

This compound. ChemBK. [Link]

-

This compound. NIST WebBook, SRD 69. [Link]

Sources

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 5. education.com [education.com]

- 6. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hansen-solubility.com [hansen-solubility.com]

- 8. scispace.com [scispace.com]

Navigating the Nuances of 1,3,3-Trimethoxybutane: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides an in-depth analysis of the safety protocols and handling precautions for 1,3,3-Trimethoxybutane (CAS No. 6607-66-5). As a key reagent and intermediate in various synthetic pathways, a comprehensive understanding of its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a mere recitation of safety data, offering a scientifically grounded rationale for each procedural recommendation, thereby empowering researchers to make informed decisions in their daily work.

A Physicochemical and Hazard Profile of this compound

This compound, also known as 4-methoxy-2-butanone dimethyl acetal, is a colorless liquid with a characteristic fragrant odor.[1] Its utility in organic synthesis is significant, often serving as a solvent or a reaction intermediate.[1] However, its chemical nature necessitates a thorough understanding of its potential hazards.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₃ | [1][2][3] |

| Molar Mass | 148.20 g/mol | [1][4] |

| Density | 0.94 g/mL at 25 °C | [1][5] |

| Boiling Point | 61-63 °C at 20 mmHg | [1][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Refractive Index | n20/D 1.41 | [1][5] |

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the hazards associated with this compound.

| Hazard Classification | GHS Category | Hazard Statement |

| Flammable liquids | Category 3 | H226: Flammable liquid and vapour |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |

The flammability of this compound is a primary concern. With a flash point of 46°C, it can form flammable vapor-air mixtures at moderately elevated temperatures. Furthermore, its irritant properties to the skin, eyes, and respiratory tract, coupled with its potential for harm upon ingestion, underscore the need for stringent adherence to safety protocols.[4][6]

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe handling lies in a multi-layered approach that prioritizes engineering controls and supplements them with appropriate Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize the exposure to this compound vapors and potential splashes.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[6] A properly functioning chemical fume hood is essential to control the inhalation of vapors.[6]

-

Ignition Source Control: Given its flammability, all potential sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from the handling area.[6][7] Use of explosion-proof equipment is recommended.[7]

-

Eyewash Stations and Safety Showers: Readily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are designed to contain the hazard at its source, PPE provides a crucial barrier to protect the individual researcher.

-

Eye and Face Protection: Chemical safety glasses are the minimum requirement. However, for tasks with a higher risk of splashing, a face shield in conjunction with safety glasses is strongly recommended.[6][9] All eye and face protection must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[6][9]

-

Hand Protection: Chemical-resistant gloves are mandatory.[6] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[6][9] The proper glove removal technique (without touching the outer surface of the glove) must be followed to prevent skin contact.[6][9]

-

Skin and Body Protection: A lab coat should be worn to protect against accidental skin contact. For larger-scale operations, additional protective clothing may be necessary.

-

Respiratory Protection: In situations where engineering controls are insufficient to maintain airborne concentrations below exposure limits, or as a backup to engineering controls, a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) should be used.[6] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Standard Operating Procedures: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage

-

Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

-

Storage: Store this compound in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][6] Keep containers tightly closed and upright to prevent leakage.[6] It should be stored separately from incompatible materials such as strong oxidizing agents and strong acids.[1][8]

Handling and Use

-

Pre-use Checklist: Before handling, ensure that all necessary engineering controls are operational and that the appropriate PPE is readily available.

-

Dispensing: When transferring or dispensing this compound, do so in a chemical fume hood to minimize vapor inhalation.[6] Take measures to prevent the buildup of electrostatic charge.[6]

-

Hygiene: Avoid contact with skin and eyes.[6] After handling, wash hands thoroughly.[6] Do not eat, drink, or smoke in the laboratory.

Disposal

-

Waste Collection: Collect all waste containing this compound in designated, properly labeled, and sealed containers.

-

Disposal Route: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[6] Do not allow the product to enter drains.[6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial to mitigate harm.

First-Aid Measures

In all cases of exposure, it is imperative to consult a physician and show them the Safety Data Sheet (SDS) for this compound.[6]

-

Inhalation: If inhaled, move the person to fresh air.[6] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

Skin Contact: In case of skin contact, immediately wash off with soap and plenty of water for at least 15 minutes.[6] Remove contaminated clothing.

-

Eye Contact: If the chemical comes into contact with the eyes, rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[6][10] Remove contact lenses if present and easy to do.[6]

-

Ingestion: If swallowed, do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person.[6] Rinse the mouth with water and seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry powder, dry sand, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do NOT use a water jet, as it may scatter and spread the fire.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

-

Additional Precautions: Use water spray to cool unopened containers.[6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Wear appropriate personal protective equipment, including respiratory protection.[6] Ensure adequate ventilation and remove all sources of ignition.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the product enter drains.[6]

-

Containment and Clean-up: Contain the spillage and then collect it with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[6] Place the collected material in a suitable container for disposal according to local regulations.[6]

Conclusion: Fostering a Culture of Safety

The safe and effective use of this compound in a research and development setting is contingent upon a robust understanding of its properties and a steadfast commitment to established safety protocols. By integrating the principles and procedures outlined in this guide, researchers can confidently handle this valuable chemical while minimizing risks to themselves, their colleagues, and the environment. A proactive approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence.

References

-

This compound - ChemBK. (2024-04-10). Retrieved from [Link]

-

Chemical Properties of this compound (CAS 6607-66-5) - Cheméo. Retrieved from [Link]

-

Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Retrieved from [Link]

-

Safety Data Sheet - Angene Chemical. (2024-10-17). Retrieved from [Link]

-

1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem. Retrieved from [Link]

-

Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking - 3M. Retrieved from [Link]

-

Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. Retrieved from [Link]

-

This compound - the NIST WebBook. Retrieved from [Link]

-

Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica - 3M. Retrieved from [Link]

-

-

Personal Protective Equipment. Retrieved from [Link]

-

-

EMERGENCY RESPONSE - Department of Chemistry | University of Toronto. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 1,1,3-Trimethoxybutane | C7H16O3 | CID 24994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 6607-66-5 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. angenechemical.com [angenechemical.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

An In-depth Technical Guide to the Commercial Availability and Purity Assessment of 1,3,3-Trimethoxybutane

Introduction: The Utility of 1,3,3-Trimethoxybutane in Synthetic Chemistry

This compound (CAS No. 6607-66-5), also known as 4-methoxy-2-butanone dimethyl acetal, is a valuable building block in organic synthesis.[1] Its chemical structure, featuring a ketal and an ether functional group, makes it a versatile precursor in various chemical transformations.[2] This guide provides an in-depth analysis of the commercial landscape for this reagent, with a critical focus on the assessment of its purity, a crucial parameter for reproducible and reliable results in research and development. We will delve into the practical application of key analytical techniques, namely Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, to provide a comprehensive framework for quality control.

Commercial Suppliers and Stated Purity

A survey of the chemical market reveals several suppliers of this compound. The compound is typically available in research-grade quantities. A summary of prominent suppliers and their typically stated purity is presented in Table 1. It is imperative for the end-user to consult the supplier's Certificate of Analysis (CoA) for lot-specific purity data.

| Supplier | Typical Stated Purity | Notes |

| MilliporeSigma (Sigma-Aldrich) | 97% | A readily available source with accessible documentation.[3] |

| Amerigo Scientific | Not explicitly stated | Product available, further inquiry for specifications is recommended. |

| Simson Pharma Limited | High Quality (no percentage specified) | Specializes in pharmaceutical impurities and research chemicals, suggesting a focus on well-characterized materials. |

Table 1: Commercial Suppliers of this compound

Understanding Potential Impurities: A Synthesis-Based Approach

A thorough understanding of potential impurities begins with an examination of the likely synthetic route to this compound. The most probable and industrially scalable synthesis involves the acid-catalyzed reaction of 4-methoxy-2-butanone with trimethyl orthoformate or methanol.

-

Reaction: 4-methoxy-2-butanone + 2 CH₃OH + HC(OCH₃)₃ (or other orthoformate) --(H⁺)--> this compound + H₂O

Based on this, the following impurities can be anticipated:

-

Unreacted Starting Materials: Residual 4-methoxy-2-butanone and methanol.

-

By-products of Ketal Formation: Water, which can lead to the hydrolysis of the ketal back to the starting ketone, especially under acidic conditions.[4]

-

Impurities from Reagents: Impurities present in the starting materials, such as other alcohols in the methanol or related ketones in the 4-methoxy-2-butanone.

-

Side-Reaction Products: Self-condensation products of the starting ketone under acidic conditions.

The following diagram illustrates the logical relationship between the synthesis and potential impurities.

Caption: Figure 1. Synthesis and Impurity Profile of this compound

Purity Determination by Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for the analysis of this compound.[5] The principle relies on the differential partitioning of analytes between a stationary phase and a mobile gas phase.

GC Experimental Protocol

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrument and column used.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or ethyl acetate.

-

Transfer an aliquot to a GC vial for analysis.

-

-

Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[6]

-

Injector: Split/Splitless, operated in split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Detector: Flame Ionization Detector (FID).

-

Detector Temperature: 280 °C.

-

Injection Volume: 1 µL.

-

GC Data Interpretation and Purity Calculation